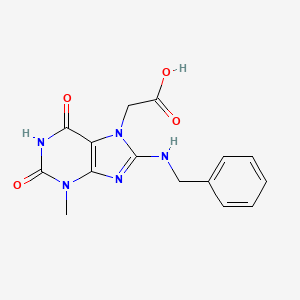

2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Description

This compound belongs to the xanthine-derived purine class, characterized by a 1,3-dimethyl-2,6-dioxopurine core modified at the N7 position with an acetic acid moiety and at the C8 position with a benzylamino group. Its synthesis involves alkylation of xanthine derivatives with ethyl 2-chloroacetate under basic conditions, followed by hydrolysis and coupling with benzylamine via carbonyldiimidazole (CDI)-mediated acylation .

Properties

IUPAC Name |

2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-19-12-11(13(23)18-15(19)24)20(8-10(21)22)14(17-12)16-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,16,17)(H,21,22)(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPSCVXWBWZZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the benzylamino group and the acetic acid side chain. Key steps may include:

Formation of the Purine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminoimidazole and formamide derivatives.

Introduction of the Benzylamino Group: This step often involves nucleophilic substitution reactions where a benzylamine is introduced to the purine core.

Attachment of the Acetic Acid Side Chain: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the purine core or the benzylamino group.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used to study enzyme interactions and metabolic pathways involving purine derivatives.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variants of this compound differ in substituents at the C8 position or modifications to the acetic acid chain. Below is a comparative analysis:

Key Observations :

- Lipophilicity and Solubility: The benzylamino group in the target compound enhances membrane permeability compared to polar substituents like 3-aminopiperidin-1-yl (LINA-D11) or thioether (M4) .

- Receptor Binding : Fluorophenyl (ZINC C12443262) and bromo (22e) substituents exhibit divergent pharmacological profiles; fluorophenyl derivatives show affinity for chemokine receptors, while bromo analogues target cancer cells .

Pharmacological and Stability Profiles

- Acidic Stability: The target compound’s benzylamino group may improve stability compared to LINA-D11, which degrades >20% in acidic conditions due to imine hydrolysis .

- Synthetic Accessibility : CDI-mediated coupling (used for the target compound) is a versatile method shared with analogues like 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid (II), enabling scalable production .

Toxicity and Selectivity

- Hemolytic Activity : Derivatives with oxadiazole-thioether chains (e.g., 10c, 10j) exhibit low hemolysis (<0.1–5%), suggesting the target compound’s benzyl group may similarly reduce cytotoxicity .

- Receptor Selectivity : The target compound’s 5-HT6/5-HT7 affinity contrasts with M4’s unconfirmed antidiabetic activity and ZINC C12443262’s chemokine targeting, highlighting substituent-driven selectivity .

Biological Activity

2-(8-(benzylamino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound that features a purine base structure. Its diverse functional groups, including the benzylamino and acetic acid moieties, suggest potential applications in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name: 2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid

- Molecular Formula: C15H15N5O4

- Molecular Weight: 329.31 g/mol

- CAS Number: 107608-75-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of enzyme activity, affecting cellular signaling pathways and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: The compound can bind to active sites on enzymes, preventing substrate interaction.

- Receptor Modulation: It may interact with receptors to alter their activity, influencing downstream signaling cascades.

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer activity. Purine derivatives have been studied for their cytotoxic effects on cancer cell lines:

- Compounds similar to this one have demonstrated selective toxicity towards cancer cells while sparing normal cells in certain cases .

- A structure–activity relationship (SAR) analysis can help identify modifications that enhance anticancer efficacy without increasing toxicity to normal cells.

Case Studies

-

Antimicrobial Screening:

Compound MIC (µg/mL) Target Organism A 10 Staphylococcus aureus B 20 Escherichia coli -

Cytotoxicity Assays:

Compound IC50 (µM) Cell Line C 15 MCF-7 D 25 A549

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.